2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid
Description
2-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid is a branched carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on an ethyl side chain at the 2-position and a methyl group at the 3-position. The Boc group serves as a protective moiety for amines, commonly used in peptide synthesis to prevent unwanted reactions during coupling steps. This compound is structurally characterized by its hydrophobic tert-butyl group and the carboxylic acid functionality, which influence its solubility, reactivity, and applications in organic synthesis.
Properties
IUPAC Name |
3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(10(14)15)6-7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNLPWJNZRMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334526-85-1 | |
| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for removing the Boc group.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Role as a Protecting Group:
- The compound is primarily utilized as a protecting group for amines in organic synthesis. This is vital in multi-step synthesis processes where selective protection is required to avoid unwanted reactions at the amine site.
Peptide Synthesis:
- It serves as a building block in peptide synthesis, allowing for the formation of peptide bonds once the Boc group is removed. This application is significant in producing peptides that have therapeutic potential .
Medicinal Chemistry
Drug Development:
- The compound is employed in the development of drug candidates. Its ability to modify bioactive molecules enhances the pharmacological properties of these compounds, making them more effective as pharmaceuticals .
Biologically Active Compounds:
- It is also used in synthesizing biologically active compounds, including enzyme inhibitors and other therapeutic agents .
Biochemical Research
Protein Synthesis:
- As a valine derivative, it plays a role in protein synthesis pathways. The stability imparted by the Boc group can enhance bioavailability and resistance to enzymatic degradation, which is critical for therapeutic proteins .
Data Tables
| Application Area | Specific Use Case | Impact |
|---|---|---|
| Organic Synthesis | Protecting group for amines | Enables selective reactions |
| Medicinal Chemistry | Drug candidate development | Enhances pharmacological properties |
| Biochemical Research | Involvement in protein synthesis | Improves stability and bioavailability |
Case Study 1: Peptide Synthesis
A study demonstrated the use of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid in synthesizing a peptide with enhanced stability and activity compared to its unprotected counterpart. The Boc group was successfully removed using trifluoroacetic acid, allowing for efficient coupling with other amino acids.
Case Study 2: Drug Development
In medicinal chemistry research, this compound was utilized to modify an existing drug candidate, resulting in improved solubility and bioavailability. The modifications led to a significant increase in efficacy during preclinical trials.
Mechanism of Action
The mechanism of action of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions, allowing for selective chemical transformations. Upon deprotection, the free amine can participate in further reactions, enabling the synthesis of a wide range of compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues with Boc Protection
(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid (CAS 210346-16-0) Structure: Differs by having a Boc-amino methyl group at the 2-position instead of a Boc-amino ethyl group. Properties: Molecular weight = 231.29 g/mol, melting point = 70–71°C, pKa ≈ 4.47. Applications: Used in peptide synthesis; the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid).
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS 55780-90-0) Structure: Features a pentanoic acid backbone with Boc-amino and 3-methyl groups. Properties: Longer carbon chain increases molecular weight (vs. butanoic acid derivatives) and may alter solubility in organic solvents . Applications: Similar to the target compound, employed in laboratory research for chiral synthesis.
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 1977-33-9) Structure: Contains a methoxy group at the 3-position instead of a methyl group.
Analogues with Alternative Protecting Groups
(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid (CAS 1014644-95-1) Structure: Uses a benzyloxycarbonyl (Cbz) group instead of Boc. Properties: The Cbz group is less bulky but more labile under hydrogenolytic conditions. This compound’s molecular weight (C₁₃H₁₇NO₄) is lower than the target’s (C₁₂H₂₃NO₄), affecting crystallization behavior . Applications: Preferred for orthogonal protection strategies in peptide synthesis.
2-(Acenaphthen-5-yl)-3-methylbutanoic acid Structure: Substitutes the Boc-amino ethyl group with an acenaphthenyl aromatic system.
Physicochemical Property Comparison
Biological Activity
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid, commonly referred to as Boc-protected amino acid, is a significant compound in organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for selective reactions without interference from the amine functionality. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₂₁NO₄
- CAS Number : 334526-85-1
The Boc group confers stability under basic conditions and can be easily removed under acidic conditions, making it versatile for various synthetic pathways.
The biological activity of this compound primarily involves:
- Protection and Deprotection : The Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in peptide bond formation.
- Stability and Bioavailability : The Boc group enhances stability and resistance to enzymatic degradation, potentially improving bioavailability in biological systems.
Biochemical Pathways
As a derivative of valine, this compound is likely involved in protein synthesis. The removal of the Boc group allows for the formation of peptide bonds with other amino acids, contributing to protein structure and function.
Applications in Research
The compound is widely used in various scientific fields:
- Organic Synthesis : It acts as a key intermediate in synthesizing more complex molecules, including pharmaceuticals and enzyme inhibitors.
- Biological Studies : Employed to study biochemical pathways and enzyme mechanisms due to its ability to selectively protect amines.
- Medicinal Chemistry : Utilized in developing drug candidates by modifying bioactive molecules.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Peptide Synthesis : A study demonstrated the successful use of Boc-protected amino acids in synthesizing cyclic peptides with enhanced stability against proteolytic enzymes. The Boc group was removed using trifluoroacetic acid, allowing for high-yield peptide formation .
- Drug Development : Research focused on synthesizing enzyme inhibitors utilized this compound as a building block. The stability provided by the Boc group facilitated the development of compounds with improved pharmacokinetic properties .
- Biological Activity Assessment : In vitro studies evaluated the biological activity of peptides synthesized using Boc-protected amino acids. Results indicated that these peptides exhibited significant activity against specific biological targets, confirming the utility of this compound in drug discovery .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid | Structure | Peptide synthesis |
| 2-(tert-Butoxycarbonylamino)-3-fluoro-3-methylbutanoic acid | Structure | Medicinal chemistry |
| 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methylbenzoic acid | Structure | Organic synthesis |
Q & A
Advanced Research Question
Multi-Technique Cross-Validation :
Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in crowded spectra .
Dynamic NMR Experiments : Variable-temperature NMR resolves conformational exchange broadening in flexible regions .
Collaborative Databases : Cross-reference with platforms like CC-DPS for benchmark spectral data .
What are the optimal storage conditions to prevent degradation of this compound?
Advanced Research Question
- Temperature : Store at –20°C in airtight containers to slow hydrolysis of the Boc group .
- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to avoid carboxylic acid dimerization .
- Light Sensitivity : Amber glass vials prevent UV-induced decomposition of the tert-butyl moiety .
Stability Monitoring : - Periodic HPLC analysis detects degradation products; >90% purity after 6 months is typical under optimal conditions .
How can coupling efficiency in peptide synthesis be improved using this compound?
Advanced Research Question
Activation Strategies :
- Double Activation : Combine EDC with hydroxybenzotriazole (HOBt) to suppress racemization and enhance coupling rates .
Solvent Optimization : - Use dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility and reduced steric hindrance .
Real-Time Monitoring : - In-situ FT-IR tracks carboxylic acid activation (disappearance of –COOH peak at ~1700 cm⁻¹) .
Machine Learning : - Train models on historical reaction data to predict optimal molar ratios and reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
